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4-Amino-5-cyano-2-hydroxybenzoic acid Documentation Hub

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  • Product: 4-Amino-5-cyano-2-hydroxybenzoic acid
  • CAS: 72817-93-7

Core Science & Biosynthesis

Foundational

Advanced Synthesis Guide: Topiroxostat and Structural Analysis of Benzene-Based Precursors

Executive Summary This technical guide provides an in-depth analysis of the synthesis of Topiroxostat (FYX-051), a selective non-purine xanthine oxidase (XO) inhibitor used for the management of hyperuricemia and gout. C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the synthesis of Topiroxostat (FYX-051), a selective non-purine xanthine oxidase (XO) inhibitor used for the management of hyperuricemia and gout.

Critical Structural Clarification: The user's query references 4-Amino-5-cyano-2-hydroxybenzoic acid (CAS: 72817-93-7) as a Topiroxostat intermediate. However, rigorous structural analysis confirms a fundamental divergence:

  • Topiroxostat is a bis-pyridine derivative linked by a 1,2,4-triazole ring (C₁₃H₈N₆).[1][2][3] It contains no benzene ring .

  • 4-Amino-5-cyano-2-hydroxybenzoic acid is a benzene-based scaffold (C₈H₆N₂O₃).[4]

Therefore, this guide is structured to ensure scientific integrity:

  • Part A: Details the validated industrial synthesis of Topiroxostat using Pyridine-based precursors (4-Cyanopyridine and Isoniazid).

  • Part B: Provides a comparative analysis of 4-Amino-5-cyano-2-hydroxybenzoic acid, identifying its likely role as a precursor for Febuxostat analogs or related benzonitrile-based XO inhibitors, rather than Topiroxostat.[4]

Part A: Validated Synthesis of Topiroxostat (FYX-051)[4]

Retrosynthetic Analysis

The Topiroxostat molecule is constructed from two primary heterocyclic blocks:

  • 4-Cyanopyridine (forms the nitrile-bearing pyridine ring).[4]

  • Isoniazid (Isonicotinic acid hydrazide) (forms the second pyridine ring and part of the triazole linker).

The core transformation involves the formation of a hydrazide intermediate followed by a cyclization to generate the 1,2,4-triazole core.

Experimental Protocol: The Pyridine-Triazole Route
Step 1: Formation of the Hydrazide Intermediate

This step couples 4-cyanopyridine with isoniazid.[4] Note that direct coupling often requires activation or specific conditions to favor the formation of the hydrazide linkage over side reactions.

Reagents:

  • Starting Material A: 4-Cyanopyridine (CAS: 100-48-1)[4]

  • Starting Material B: Isoniazid (CAS: 54-85-3)

  • Solvent: Methanol or Ethanol[4][5][6][7]

  • Catalyst: Sodium Methoxide (NaOMe)[7]

Protocol:

  • Dissolution: Charge a reaction vessel with Methanol (10 volumes relative to 4-cyanopyridine). Add 4-Cyanopyridine (1.0 eq) and stir until dissolved.

  • Activation: Add Sodium Methoxide (0.1 - 1.0 eq) at room temperature. Stir for 1 hour to activate the nitrile group (forming an imidate intermediate in situ).

  • Addition: Add Isoniazid (0.9 - 1.0 eq) to the mixture.

  • Reflux: Heat the mixture to reflux (65°C) and maintain for 12–24 hours. The reaction progresses via the nucleophilic attack of the hydrazide on the activated imidate.

  • Isolation: Cool the reaction mixture to 0–5°C. The intermediate, N'-(2-cyanoisonicotinoyl)isonicotinohydrazide (or its tautomer), precipitates.

  • Filtration: Filter the solid and wash with cold Methanol. Dry under vacuum at 50°C.

Step 2: Cyclization to Topiroxostat

The linear hydrazide intermediate is cyclized to form the 1,2,4-triazole ring. This dehydration step is critical for establishing the drug's bioactivity.

Reagents:

  • Intermediate: From Step 1

  • Solvent: 2-Butanol or DMF[4]

  • Reagent: Phosphoric acid or p-Toluenesulfonic acid (p-TSA)[4]

Protocol:

  • Suspension: Suspend the hydrazide intermediate in 2-Butanol (10 volumes).

  • Acidification: Add Phosphoric acid (1.0 - 2.0 eq).

  • Cyclization: Heat the mixture to 80–100°C for 8–12 hours. The acid catalyzes the dehydration and ring closure.

  • Work-up: Cool to room temperature. The product, Topiroxostat , precipitates as a solid.[6][7][8][9]

  • Purification: Filter the crude solid. Wash with water and ethanol to remove acid residues and unreacted starting materials.

  • Recrystallization: Recrystallize from DMF/Water or Ethanol/Water to achieve >99.5% purity (HPLC).

Process Visualization (DOT Diagram)

TopiroxostatSynthesis Cyanopyridine 4-Cyanopyridine (CAS: 100-48-1) Imidate Imidate Intermediate (In Situ) Cyanopyridine->Imidate NaOMe, MeOH Activation Isoniazid Isoniazid (CAS: 54-85-3) Hydrazide Hydrazide Intermediate (Linear Precursor) Isoniazid->Hydrazide Coupling Imidate->Hydrazide + Isoniazid Reflux Topiroxostat Topiroxostat (FYX-051) (CAS: 577778-58-6) Hydrazide->Topiroxostat H3PO4, 80°C Cyclization (-H2O)

Figure 1: Validated synthetic pathway for Topiroxostat from Pyridine-based precursors.[4]

Part B: Structural Analysis of 4-Amino-5-cyano-2-hydroxybenzoic Acid[4]

Chemical Profile
  • Chemical Name: 4-Amino-5-cyano-2-hydroxybenzoic acid[4][10][11][12]

  • CAS Number: 72817-93-7[4][12]

  • Molecular Formula: C₈H₆N₂O₃[4]

  • Structure: A benzene ring substituted with:

    • Position 1: Carboxylic acid (-COOH)[4]

    • Position 2: Hydroxyl (-OH)[4]

    • Position 4: Amino (-NH₂)[4][9][13]

    • Position 5: Cyano (-CN)[4][9]

Comparative Analysis: Why It Is Not a Topiroxostat Intermediate

The user's inquiry suggests a potential confusion with another class of XO inhibitors. The table below contrasts the structural requirements.

FeatureTopiroxostat (Target)4-Amino-5-cyano-2-hydroxybenzoic acid (Inquiry)Compatibility
Core Scaffold Bis-pyridine (Heterocyclic)Benzene (Carbocyclic)Incompatible
Linker 1,2,4-TriazoleN/AN/A
Key Substituents Cyano (-CN) on PyridineCyano (-CN), Amino (-NH2), Hydroxy (-OH)Partial Match (Cyano)
Drug Class Non-purine, Pyridine-basedLikely Salicylate/Benzonitrile-basedMismatch
Likely Application: The Febuxostat Connection

This intermediate is structurally homologous to precursors used for Febuxostat (a thiazole-benzene hybrid) or related benzonitrile derivatives.

  • Febuxostat Structure: Contains a 3-cyano-4-isobutoxyphenyl moiety.[4]

  • Hypothesis: 4-Amino-5-cyano-2-hydroxybenzoic acid could be a scaffold for a novel analog where the amino group is modified or the hydroxyl is alkylated to mimic the Febuxostat pharmacophore.[4] It is not used in the manufacture of Topiroxostat.

Structural Divergence Visualization (DOT Diagram)

StructuralDivergence UserChem User Inquiry: 4-Amino-5-cyano-2-hydroxybenzoic acid (Benzene Ring) Topiroxostat Target Drug: Topiroxostat (Pyridine-Triazole-Pyridine) UserChem->Topiroxostat STRUCTURALLY INCOMPATIBLE (Carbocycle vs Heterocycle) Febuxostat Likely Target: Febuxostat Analogs (Benzene-Thiazole) UserChem->Febuxostat Potential Scaffold (Benzonitrile Core)

Figure 2: Structural divergence showing the incompatibility of the benzene-based intermediate with the pyridine-based Topiroxostat.

References

  • Topiroxostat Synthesis & Structure

    • Sato, T., et al. (2009).[1] "Discovery of 3-(2-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole, FYX-051 - a xanthine oxidoreductase inhibitor for the treatment of hyperuricemia."[1][4] Bioorganic & Medicinal Chemistry Letters, 19(21), 6225-6229.[1] Link

    • Fuji Yakuhin Co., Ltd. (2014).[7] "Method for producing Topiroxostat." World Intellectual Property Organization, WO2014017515. Link

  • Chemical Profile (User's Intermediate)

    • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 2786729, 4-Amino-5-cyano-2-hydroxybenzoic acid." PubChem. Link

    • BLD Pharm. (2025). "Product Analysis: 4-Amino-5-cyano-2-hydroxybenzoic acid (CAS 72817-93-7)." Link

  • Febuxostat Structural Context

    • Teijin Pharma Ltd. (2002). "Polymorphs of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid." US Patent 6225474. Link

Sources

Exploratory

A Technical Guide to the Ionization Profile of 4-Amino-5-cyano-2-hydroxybenzoic Acid: Predictive Analysis and Methodologies for pKa Determination

Abstract The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate. It governs fundamental properties including solubility, me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate. It governs fundamental properties including solubility, membrane permeability, and target binding affinity. This guide provides an in-depth analysis of 4-Amino-5-cyano-2-hydroxybenzoic acid, a molecule with multiple ionizable centers. We will dissect the electronic interplay of its functional groups to provide a robust theoretical estimation of its pKa values. Furthermore, this document serves as a practical handbook, detailing field-proven experimental protocols for the precise determination of these values using potentiometric titration and UV-Vis spectrophotometry. The methodologies are presented with a focus on causality and self-validation, empowering researchers in drug development to confidently characterize this and other novel chemical entities.

Introduction: The Critical Role of pKa in Drug Discovery

4-Amino-5-cyano-2-hydroxybenzoic acid is a polysubstituted aromatic compound featuring three distinct ionizable functional groups: a carboxylic acid, a phenolic hydroxyl, and an aromatic amine. The protonation state of each group is highly dependent on the ambient pH, and the molecule can exist in various forms, including cationic, neutral, zwitterionic, and anionic species. Understanding the pH at which these transitions occur—the pKa values—is non-negotiable in drug development. An accurate ionization profile is essential for:

  • Predicting Solubility: The charge state of a molecule dramatically affects its solubility in aqueous physiological fluids.

  • Modeling Permeability: Generally, neutral species more readily cross lipid bilayer membranes, such as the intestinal wall or the blood-brain barrier.

  • Informing Formulation: Knowledge of pKa is vital for developing stable and bioavailable drug formulations.

  • Understanding Target Engagement: The specific ionic form of a drug often dictates its ability to bind to its biological target through electrostatic interactions.

Theoretical pKa Estimation: An Analysis of Substituent Effects

The pKa of an ionizable group is profoundly influenced by the electron-donating or electron-withdrawing nature of adjacent and remote substituents.[1][2] We can predict the approximate pKa values for 4-Amino-5-cyano-2-hydroxybenzoic acid by considering the parent molecule for each functional group and analyzing the cumulative electronic effects of the other substituents.

  • Parent Molecules (Aqueous pKa):

    • Benzoic Acid: ~4.20[3]

    • Anilinium Ion (protonated aniline): ~4.60

    • Phenol: ~9.95

  • Electronic Nature of Substituents:

    • Amino (-NH₂): A strong electron-donating group (EDG) through resonance (+R), and weakly electron-withdrawing by induction (-I).

    • Hydroxyl (-OH): An electron-donating group through resonance (+R), and electron-withdrawing by induction (-I).

    • Cyano (-CN): A strong electron-withdrawing group (EWG) through both resonance (-R) and induction (-I).[4]

    • Carboxyl (-COOH): An electron-withdrawing group (EWG) through both resonance (-R) and induction (-I).

Predicted pKa₁ (Carboxylic Acid)

The acidity of the carboxylic acid group is expected to be significantly increased (pKa value lowered) compared to benzoic acid (pKa ~4.20). This is due to the stabilization of its conjugate base (the carboxylate anion) by multiple electron-withdrawing groups.[4][5]

  • Ortho-hydroxyl group: The -OH group at the ortho position can form an intramolecular hydrogen bond with the carboxylate, stabilizing the anion and increasing acidity.[6]

  • Meta-cyano group: The -CN group meta to the carboxyl is strongly electron-withdrawing via induction, which powerfully stabilizes the negative charge of the carboxylate.

  • Para-amino group: The -NH₂ group is electron-donating, which would typically decrease acidity. However, the combined withdrawing effects of the ortho-OH and meta-CN groups are expected to dominate.

Prediction: The pKa of the carboxylic acid will likely be in the range of 2.5 - 3.5 .

Predicted pKa₂ (Aromatic Amine)

The basicity of the amino group (and thus the acidity of its conjugate acid, the anilinium ion) is expected to be significantly decreased (pKa value lowered) compared to the anilinium ion (pKa ~4.60).

  • Ortho-cyano group: The powerful electron-withdrawing -CN group ortho to the amine will substantially reduce the electron density on the nitrogen, making it a much weaker base.

  • Meta-hydroxyl group: The -OH group will have a minor inductive withdrawing effect.

  • Para-carboxyl group: The -COOH group is strongly deactivating and will withdraw electron density, further reducing the basicity of the amine.

Prediction: The pKa of the anilinium ion will be significantly lowered, likely in the range of 1.0 - 2.0 .

Predicted pKa₃ (Phenolic Hydroxyl)

The acidity of the phenolic hydroxyl group is expected to be dramatically increased (pKa value lowered) compared to phenol (pKa ~9.95). The stability of the resulting phenoxide anion is greatly enhanced by adjacent EWGs.

  • Ortho-cyano group: The adjacent -CN group provides powerful resonance and inductive stabilization for the negative charge on the phenoxide.

  • Para-carboxyl group: The -COOH group (which will be deprotonated to -COO⁻ at the pH where the phenol deprotonates) provides strong resonance stabilization.

Prediction: The pKa of the phenolic hydroxyl will be substantially lowered, likely in the range of 6.5 - 7.5 .

Summary of Predicted pKa Values
Ionizable GroupParent pKaKey Influencing SubstituentsPredicted pKa Range
Anilinium Ion~4.60-CN (ortho), -COOH (para)1.0 - 2.0
Carboxylic Acid~4.20-OH (ortho), -CN (meta)2.5 - 3.5
Phenolic Hydroxyl~9.95-CN (ortho), -COO⁻ (para)6.5 - 7.5

The following diagram illustrates the sequential deprotonation of 4-Amino-5-cyano-2-hydroxybenzoic acid based on these predictions.

G Cation Cationic Species (Fully Protonated) Zwitterion Zwitterionic/Neutral Species Cation->Zwitterion -H⁺ pKa₁ ≈ 1.0-2.0 (from -NH₃⁺) Anion1 Mono-anionic Species Zwitterion->Anion1 -H⁺ pKa₂ ≈ 2.5-3.5 (from -COOH) Anion2 Di-anionic Species Anion1->Anion2 -H⁺ pKa₃ ≈ 6.5-7.5 (from -OH)

Caption: Predicted ionization equilibria for the subject molecule.

Computational pKa Prediction

For rapid, preliminary assessment, in silico pKa prediction tools are invaluable. Software such as ACD/Percepta and ChemAxon's Marvin Suite utilize algorithms that reference vast databases of experimentally determined pKa values and apply corrections based on structural motifs and electronic effects.[7][8][9][10] These tools can provide pKa predictions, often with an accuracy of ±0.5 pKa units for common functional groups, and are essential for high-throughput virtual screening.[11]

The typical workflow for computational prediction is a streamlined process that provides immediate insight before committing to laboratory work.

G cluster_workflow Computational pKa Workflow A Input Molecular Structure (SMILES/SDF) B Select Prediction Engine (e.g., ACD/pKa) A->B C Algorithm Analyzes: - Functional Groups - Substituent Effects - Tautomers B->C D Query Internal Experimental Database C->D E Output Predicted pKa & Microspecies Distribution D->E

Caption: A generalized workflow for in silico pKa prediction.

Experimental Determination of pKa Values

While theoretical and computational predictions are useful, experimental determination remains the gold standard. The following protocols are designed to be self-validating and provide high-fidelity data.

Method 1: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[12][13] It involves monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

  • System Calibration: Calibrate a high-quality pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[14]

  • Sample Preparation:

    • Accurately weigh and dissolve the analyte in a known volume of deionized, carbonate-free water to a concentration of approximately 1-5 mM. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the pKa must then be extrapolated back to 0% co-solvent.[15]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[16]

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of bases.[17]

  • Titration Procedure:

    • Place the solution in a jacketed beaker to maintain a constant temperature and stir gently with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • For a polyprotic acid, begin by titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.02-0.05 mL).

    • Record the pH and total volume of titrant added after each increment, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • Calculate the first and second derivatives of the titration curve. The equivalence points correspond to the peaks in the first derivative plot.

    • The pKa value for each acidic group is equal to the pH at the half-equivalence point (the point where half the volume of titrant needed to reach the equivalence point has been added).[14]

G cluster_workflow Potentiometric Titration Workflow A Prepare Analyte Solution (with 0.15 M KCl) C Titrate with Standardized NaOH/HCl Solution A->C B Calibrate pH Meter (3-point calibration) B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate 1st Derivative to Find Equivalence Points E->F G Determine pH at Half-Equivalence Points F->G H Result: pKa = pH at Half-Equivalence G->H

Caption: Standard workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near an ionizable center, causing the UV-Vis absorbance spectrum to change as a function of pH.[18] It is highly sensitive and requires significantly less material than potentiometry.[19]

  • Buffer Preparation: Prepare a series of buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 1 to 12).

  • Wavelength Selection:

    • Prepare two solutions of the analyte at a fixed concentration (e.g., 50 µM) in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) buffers to represent the fully protonated and deprotonated species, respectively.

    • Scan the absorbance of both solutions across a relevant wavelength range (e.g., 220-450 nm).

    • Identify one or more analytical wavelengths where the difference in absorbance between the acidic and basic forms is maximal.[20]

  • Measurement:

    • Prepare a series of solutions by adding a small, constant volume of a concentrated stock solution of the analyte to each of the prepared buffers.

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer. The data should form a sigmoidal curve.[12]

    • The inflection point of this curve corresponds to the pKa. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH where the absorbance is exactly halfway between the minimum and maximum absorbance plateaus.

Conclusion and Implications

The ionization behavior of 4-Amino-5-cyano-2-hydroxybenzoic acid is complex due to the electronic interplay of its three functional groups. Our theoretical analysis predicts three distinct pKa values corresponding to the deprotonation of the anilinium ion (pKa₁ ≈ 1.0-2.0), the carboxylic acid (pKa₂ ≈ 2.5-3.5), and the phenolic hydroxyl (pKa₃ ≈ 6.5-7.5).

This predictive framework establishes a strong hypothesis for the molecule's behavior. At physiological pH (~7.4), the molecule is expected to exist predominantly as a di-anion, with the carboxylate and phenoxide groups deprotonated. This charge state will significantly influence its ADME properties, favoring aqueous solubility but potentially hindering passive diffusion across biological membranes. For definitive characterization, we strongly recommend empirical validation using the detailed potentiometric or spectrophotometric methods outlined in this guide. A precise understanding of these pKa values is a foundational step in the rational design and development of any drug candidate based on this scaffold.

References

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2001). Ab Initio Quantum Chemical Studies of the pKa's of Hydroxybenzoic Acids in Aqueous Solution with Special Reference to the. Journal of the American Chemical Society. [Link]

  • Avcı, S., & Çubuk, O. (2014). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. [Link]

  • ChemAxon. (n.d.). pKa calculation - Chemaxon Docs. [Link]

  • ACD/Labs. (2025). Decades of Reliable pKa Predictions. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. [Link]

  • mVOC. (n.d.). 4-hydroxybenzoic Acid. [Link]

  • Macs in Chemistry. (2023). Calculating molecular properties using the ChemAxon cxcalc. [Link]

  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?. [Link]

  • ACD/Labs. (2025). Improving pKa Prediction Accuracy for PROTACs. [Link]

  • Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analytical and Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Merck Index. (n.d.). p-Aminobenzoic Acid. [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. [Link]

  • YouTube. (2023). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • SCFBio. (n.d.). MarvinSketch : Calculations Menu. [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • ChemAxon. (n.d.). pKa Plugin - Chemaxon Docs. [Link]

  • ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Drouin, E., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. [Link]

  • Scientific Research Publishing. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • FooDB. (2010). Showing Compound 4-Hydroxybenzoic acid (FDB010508). [Link]

  • ACD/Labs. (n.d.). pKa Archives. [Link]

  • ResearchGate. (2019). Predicting pKa Values of Quinols and Related Aromatic Compounds with Multiple OH Groups. [Link]

  • University of California, Santa Cruz. (n.d.). UV-Vis Spectrometry, pKa of a dye. [Link]

  • ChemAxon. (2022). Calculate on the cloud. [Link]

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Foundational

The Emergence of a Versatile Scaffold: A Technical Guide to 4-Amino-5-cyano-2-hydroxybenzoic Acid Derivatives

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Therapeutic Promise In the landscape of medicinal chemistry, the identification of novel molecular scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer a foundation for the development of a diverse range of therapeutic agents is a critical endeavor. The 4-Amino-5-cyano-2-hydroxybenzoic acid core represents one such scaffold, demonstrating significant potential across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological evaluation of derivatives based on this promising chemical entity. By delving into the causality behind experimental designs and providing detailed, validated protocols, this document aims to serve as a valuable resource for researchers actively engaged in the field of drug discovery and development.

The unique arrangement of a carboxylic acid, a hydroxyl group, an amino group, and a cyano group on the benzene ring imparts a distinct electronic and structural profile to these molecules. This configuration allows for a multitude of chemical modifications, enabling the fine-tuning of their pharmacological properties. The journey of these derivatives, from their synthesis to the elucidation of their structure-activity relationships, offers a compelling narrative of modern drug discovery in action.

Synthetic Pathways: From Precursors to Potent Derivatives

The synthesis of 4-Amino-5-cyano-2-hydroxybenzoic acid derivatives often commences from readily available starting materials, such as 4-aminosalicylic acid or 5-aminosalicylic acid (5-ASA), also known as mesalamine.[1] These precursors provide a foundational benzoic acid ring with amino and hydroxyl functionalities, which can then be further elaborated.

A key synthetic strategy involves the cyanoacetylation of the amino group, followed by a Knoevenagel condensation.[1] This approach allows for the introduction of the cyano group and the extension of the molecule with various substituted aromatic rings, leading to a diverse library of derivatives.

Experimental Protocol: Synthesis of 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid Derivatives[1]

Step 1: Cyanoacetylation of 5-Aminosalicylic Acid

  • Dissolve 5-aminosalicylic acid in a suitable solvent, such as dimethylformamide (DMF).

  • Add ethyl cyanoacetate to the solution.

  • Heat the reaction mixture under reflux for a specified period, typically several hours, to facilitate the formation of the cyanoacetylated intermediate.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it to obtain the crude cyanoacetylated 5-ASA.

Step 2: Knoevenagel Condensation

  • Dissolve the cyanoacetylated 5-ASA in a suitable solvent, such as ethanol.

  • Add a substituted benzaldehyde and a catalytic amount of a base, such as piperidine.

  • Reflux the reaction mixture for several hours.

  • Monitor the formation of the final product by TLC.

  • After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the purified 5-{[2-cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy benzoic acid derivative.

Diagram: Synthetic Workflow for 4-Amino-5-cyano-2-hydroxybenzoic Acid Derivatives

Synthetic Workflow Start 5-Aminosalicylic Acid Reagent1 Ethyl Cyanoacetate (Cyanoacetylation) Start->Reagent1 Step 1 Intermediate Cyanoacetylated 5-ASA Reagent2 Substituted Benzaldehyde (Knoevenagel Condensation) Intermediate->Reagent2 Step 2 Final_Product 4-Amino-5-cyano-2-hydroxybenzoic Acid Derivative Reagent1->Intermediate Reagent2->Final_Product

Caption: General synthetic scheme for the preparation of target derivatives.

Therapeutic Applications and Pharmacological Insights

Derivatives of the 4-Amino-5-cyano-2-hydroxybenzoic acid scaffold have been investigated for a range of therapeutic applications, with promising results in the fields of anti-inflammatory, anticancer, and antimicrobial research.

Anti-inflammatory Activity

The structural similarity of these derivatives to 5-aminosalicylic acid (5-ASA), a cornerstone in the treatment of inflammatory bowel disease (IBD), has prompted investigations into their anti-inflammatory potential.[1] Studies have shown that certain derivatives exhibit significant in vitro antioxidant and anti-inflammatory activities, in some cases superior to that of 5-ASA.[1] The mechanism of action is thought to involve the inhibition of protein denaturation and the protection of cell membranes.[1]

Anticancer Potential

The cyano-substituted benzoic acid moiety is also a feature in compounds designed as anticancer agents. For instance, novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides have been synthesized and evaluated for their activity against a panel of cancer cell lines.[2] Molecular docking studies of these compounds have suggested that they may exert their antitumor effects through interaction with estrogen receptors.[2]

Antimicrobial Properties

The broader class of aminobenzoic acid derivatives has a well-established history in antimicrobial research.[3][4] The simple modification of para-aminobenzoic acid (PABA) can lead to compounds with significant antibacterial and antifungal properties.[4] This suggests that the 4-Amino-5-cyano-2-hydroxybenzoic acid scaffold could also be a valuable starting point for the development of new antimicrobial agents.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. SAR studies have revealed several key insights:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring introduced during the Knoevenagel condensation have a significant impact on the biological activity. For example, in a series of anti-inflammatory derivatives, compounds with electron-donating groups (e.g., -OCH3) showed enhanced antioxidant activity, while those with electron-withdrawing groups (e.g., -Cl, -F) exhibited strong inhibition of protein denaturation.[1]

  • The Role of the Cyano Group: The electron-withdrawing nature of the cyano group can influence the overall electronic properties of the molecule, potentially affecting its binding to biological targets.

  • The Importance of the 2-Hydroxybenzoic Acid Moiety: This part of the scaffold is crucial for the activity of some derivatives. For instance, in a series of SIRT5 inhibitors, the 2-hydroxybenzoic acid moiety was identified as a key "warhead" for maintaining inhibition.[5]

Quantitative Data Summary: Anti-inflammatory Activity of Selected Derivatives[1]
Compound IDSubstituent on Phenyl RingAntioxidant Activity (DPPH Assay)Inhibition of Protein Denaturation (%)
4e 3,4-OCH3Superior to Ascorbic Acid & 5-ASAModerate
4l -ClModerateStrongest Inhibition
4m -FModerateHigh Protection of HRBC Membrane
4j 4-CH(CH3)2Promising CandidateFavorable Safety Profile
4c 3,4-OHPromising CandidateFavorable Safety Profile

Future Directions and Conclusion

The 4-Amino-5-cyano-2-hydroxybenzoic acid scaffold has emerged as a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemists. Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: While initial studies have provided clues, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds is needed.

  • Optimization of Pharmacokinetic Properties: In vivo studies are required to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of promising lead compounds.

  • Exploration of New Therapeutic Areas: The structural features of these derivatives suggest that their therapeutic potential may extend beyond the currently explored areas.

References

  • Soujanya, C. H., & Madhavi, K. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 37(12), 3191-3198. [Link]

  • PubChem. (n.d.). 4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 242, 114689. [Link]

  • Tshilanda, D. D., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives in the Management of Sickle Cell Disease. Journal of Biosciences and Medicines, 3, 27-35. [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6889. [Link]

  • Bhattacharyya, S. C., & Seymour, D. E. (1950). 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2: 5-and 4-amino-2: 3-dihydroxybenzoic acid. Journal of the Chemical Society (Resumed), 1139-1140. [Link]

  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. [Link]

  • MDPI. (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]

  • Kollar, P., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • ResearchGate. (2025). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Current Chemistry Letters, 14(1), 159-172. [Link]

Sources

Exploratory

Thermodynamic Profiling & Stability Assessment: 4-Amino-5-cyano-2-hydroxybenzoic Acid

Executive Summary & Molecular Architecture 4-Amino-5-cyano-2-hydroxybenzoic acid represents a highly functionalized aromatic scaffold, often utilized as a critical intermediate in the synthesis of xanthine oxidase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

4-Amino-5-cyano-2-hydroxybenzoic acid represents a highly functionalized aromatic scaffold, often utilized as a critical intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat analogs) and antiviral nucleobase mimetics.[1] Its thermodynamic profile is governed by a "push-pull" electronic system: the electron-donating amino group (C4) and the electron-withdrawing cyano group (C5) create a polarized ring system that significantly alters the stability metrics compared to its parent compound, 4-aminosalicylic acid (PAS).[1]

This guide provides a comprehensive stability assessment framework, focusing on the three primary degradation vectors: thermal decarboxylation , nitrile hydrolysis , and oxidative coupling .[1]

Structural Thermodynamics

The molecule's stability in both solid and solution states is dictated by intramolecular hydrogen bonding and substituent effects.[1]

  • Intramolecular Chelation: The ortho-hydroxy and carboxylic acid groups form a six-membered hydrogen-bonded ring (the "salicylate motif").[1] This interaction ($ \Delta H_{H-bond} \approx 5-7 \text{ kcal/mol} $) planarizes the molecule, increasing lattice energy and solid-state stability.

  • Electronic Push-Pull:

    • C4-Amino: Acts as a resonance donor (

      
      ), increasing electron density at the C1 (carboxyl) and C3 positions.[1]
      
    • C5-Cyano: A strong electron-withdrawing group (

      
      ).[1] It acidifies the neighboring phenol (C2-OH) and stabilizes the carboxylate anion, theoretically increasing the activation energy for decarboxylation compared to unsubstituted PAS.[1]
      

Solid-State Thermodynamics & Polymorphism[1]

The thermodynamic stability of the solid form is the primary critical quality attribute (CQA) for this compound.[1] Like many salicylic acid derivatives, this molecule is prone to polymorphism and solvate formation.[1]

Thermal Decarboxylation

The most significant thermodynamic risk for 4-amino-2-hydroxybenzoic acid derivatives is thermal decarboxylation to the corresponding meta-aminophenol derivative (in this case, 3-amino-4-hydroxybenzonitrile ).[1]

  • Mechanism: The reaction proceeds via a zwitterionic intermediate where the proton from the carboxyl group transfers to the ring carbon (C1) or the amino group, followed by loss of

    
    .[1]
    
  • Thermodynamic Prediction: The 5-cyano group exerts a stabilizing effect.[1] By withdrawing electron density from the ring, it destabilizes the transition state required for electrophilic attack by the proton at C1, potentially raising the decomposition temperature (

    
    ) above the typical 
    
    
    
    observed for PAS.[1]
Polymorph Screening Protocol

Researchers must validate the thermodynamic stability of the isolated crystal form.[1] Metastable forms may exhibit lower melting points and faster degradation rates.[1]

Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).[1]

  • Sample Prep: 2–5 mg in hermetically sealed aluminum pans (pinhole lid to allow

    
     escape if decomposition occurs).
    
  • Ramp:

    
     from 
    
    
    
    to
    
    
    .
  • Critical Observation: Look for an endotherm (melting) immediately followed by an erratic exotherm or baseline drop, indicative of decarboxylation.[1]

Visualization: Solid-State Characterization Workflow

SolidStateWorkflow Start Raw Material (Crude) XRPD X-Ray Powder Diffraction (XRPD) Start->XRPD Identify Form DSC DSC Thermal Analysis XRPD->DSC Melting/Decomp TGA TGA (Volatiles/Solvates) DSC->TGA Confirm Solvates Microscopy Hot Stage Microscopy TGA->Microscopy Visual Confirmation Decision Thermodynamic Assignment Microscopy->Decision Stable Stable Decision->Stable Single Endotherm High Mp Metastable Metastable Decision->Metastable Exotherm before Melt (Polymorph Transition)

Caption: Workflow for establishing the thermodynamic identity of the solid form, distinguishing between enantiotropic polymorphs and solvates.

Solution-State Dynamics & Degradation Kinetics[1]

In solution, the stability profile shifts from decarboxylation (solid-state dominant) to hydrolysis and oxidation .[1]

Nitrile Hydrolysis (pH-Dependent)

The C5-cyano group is susceptible to hydrolysis, converting the nitrile first to a primary amide, and subsequently to a carboxylic acid.[1] This reaction is pH-dependent and follows pseudo-first-order kinetics.[1]

  • Acidic Conditions (pH < 2): Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.[1]

  • Basic Conditions (pH > 10): Direct nucleophilic attack by hydroxide ions.[1]

  • Stability Window: The compound is predicted to be most stable in the pH range of 4.0 – 6.0 , where the carboxylate is ionized (

    
    ) but the phenol (
    
    
    
    ) and amino groups are not conducive to catalysis.[1]
Oxidative Instability

The 4-amino-2-hydroxy motif is electron-rich and prone to oxidation, leading to quinone-imine formation and subsequent polymerization (browning of solution).[1]

Data Summary: Predicted Physicochemical Properties

PropertyValue (Predicted/Analog)Stability Implication

(COOH)

Ionized at physiological pH; increases solubility.[1]

(OH)

Lower than salicylic acid (~13) due to 5-CN induction.[1]
LogP

Moderate lipophilicity; good membrane permeability.[1]


(dec.)[1][2]
High lattice energy; stable solid storage.[1]
Max Abs (

)
~310 nmPhotosensitive; protect from UV light.[1]

Experimental Protocols

Accelerated Stability Testing (Stress Testing)

To validate the thermodynamic bounds, perform forced degradation studies.[1]

Methodology:

  • Preparation: Dissolve compound at 1 mg/mL in diluent (Water:Acetonitrile 50:50).

  • Stress Conditions:

    • Acid:[1][2][3][4] 0.1 N HCl,

      
      , 4 hours.
      
    • Base: 0.1 N NaOH,

      
      , 4 hours.
      
    • Oxidation:[1] 3%

      
      , RT, 2 hours.
      
    • Thermal: Solid state,

      
      , 7 days.[1]
      
  • Analysis: Reverse-Phase HPLC.

HPLC Method Parameters:

  • Column: C18,

    
    , 
    
    
    
    (e.g., Waters XBridge).[1]
  • Mobile Phase A: 0.1% Phosphoric acid in water (suppresses ionization of COOH for better retention).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm and 310 nm.[1]

Degradation Pathway Mapping

The following diagram illustrates the competing thermodynamic pathways that must be monitored during stability studies.

DegradationPathways Parent 4-Amino-5-cyano- 2-hydroxybenzoic acid (Parent) Decarb 3-Amino-4-hydroxybenzonitrile (Decarboxylation Product) Parent->Decarb  Heat / Acid (-CO2)   Amide 4-Amino-2-hydroxy- 5-carbamoylbenzoic acid (Amide Intermediate) Parent->Amide  H2O / pH > 10 (Nitrile Hydrolysis)   Quinone Quinone-Imine Oligomers (Oxidation) Parent->Quinone  [O] / Light   DiAcid 4-Amino-2-hydroxy- 1,5-benzenedicarboxylic acid (Hydrolysis Product) Amide->DiAcid  H2O / Heat  

Caption: Primary degradation pathways. Red paths indicate irreversible thermodynamic sinks.[1] Yellow indicates hydrolytic instability.[1]

References

  • Kornblum, S. S., & Sciarrone, B. J. (1964).[1][5] Decarboxylation of p-Aminosalicylic Acid in the Solid State. Journal of Pharmaceutical Sciences, 53(8), 935–941.[1] Link[1]

  • Carstensen, J. T., & Pothisiri, P. (1975).[1][5] Decomposition of p-Aminosalicylic Acid in the Solid State. Journal of Pharmaceutical Sciences, 64(1), 37-40.[1] Link[1]

  • PubChem. (n.d.).[1] 4-Amino-5-cyano-2-hydroxybenzoic acid (Compound Summary). National Center for Biotechnology Information. Link[1]

  • Bhattacharyya, S. C., & Seymour, D. E. (1950).[1][6] 4-Aminosalicylic acid and its derivatives.[1][4][6] Part II. The synthesis of 4-amino-2:5-dihydroxybenzoic acid. Journal of the Chemical Society.[1][7] Link[1]

  • Reeves, J. T., et al. (2008).[1][7] General and Practical Decarboxylation of Carboxylic Acids. Journal of Organic Chemistry. Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol Guide: 4-Amino-5-cyano-2-hydroxybenzoic Acid

Abstract This technical guide outlines the rigorous handling, storage, and analytical protocols for 4-Amino-5-cyano-2-hydroxybenzoic acid (CAS: 72817-93-7). As a highly functionalized aromatic scaffold featuring orthogon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the rigorous handling, storage, and analytical protocols for 4-Amino-5-cyano-2-hydroxybenzoic acid (CAS: 72817-93-7). As a highly functionalized aromatic scaffold featuring orthogonal reactive groups (amine, nitrile, hydroxyl, and carboxylic acid), this compound is a critical intermediate in the synthesis of fused heterocycles, including quinazolines and benzoxazoles, often utilized in the development of xanthine oxidase inhibitors and kinase inhibitors. This document synthesizes physicochemical data with field-proven stability measures to ensure experimental reproducibility and safety.

Compound Profile & Physicochemical Properties

Table 1: Technical Specifications

PropertySpecification
Chemical Name 4-Amino-5-cyano-2-hydroxybenzoic acid
CAS Number 72817-93-7
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.15 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility (Primary) DMSO (>20 mg/mL), DMF, Methanol (moderate)
Solubility (Secondary) Water (Sparingly soluble; pH-dependent solubility due to zwitterionic potential)
pKa (Predicted) Carboxyl: ~2.5
Melting Point >250°C (Decomposition likely)
Structural Utility Analysis

The compound’s value lies in its tetrasubstituted benzene core . The ortho relationship between the amino and cyano groups allows for rapid cyclization into quinazolines, while the ortho hydroxy-carboxylic motif permits benzoxazole formation or chelation.

Figure 1: Functional Group Reactivity Map

ReactivityMap Figure 1: Orthogonal reactivity nodes for drug synthesis scaffolds. Compound 4-Amino-5-cyano- 2-hydroxybenzoic acid Amine 4-Amino Group: Nucleophilic attack (Cyclization point) Compound->Amine Cyano 5-Cyano Group: Electrophilic center (Pinner reaction/Hydrolysis) Compound->Cyano Hydroxy 2-Hydroxy Group: H-bond donor/acceptor (Chelation/Esterification) Compound->Hydroxy Carboxyl 1-Carboxyl Group: Decarboxylation risk (Amide coupling) Compound->Carboxyl

Safety & Hazard Analysis (E-E-A-T)

Critical Hazard: The "Cyano" Factor

While aryl nitriles are generally stable, the presence of the carboxylic acid and hydroxyl group creates a microenvironment that may catalyze hydrolysis under extreme conditions.

  • Risk: Potential release of trace Hydrogen Cyanide (HCN) if exposed to strong mineral acids at elevated temperatures.

  • Mitigation: NEVER mix with concentrated sulfuric or hydrochloric acid outside of a closed, scrubbed reactor system.

Standard Hazards (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 particulate respirator required during weighing; full-face respirator if dust generation is uncontrolled.

  • Dermal: Double nitrile gloves (0.11 mm min. thickness). The polarity of the molecule allows it to penetrate simple latex barriers.

  • Engineering Controls: All handling of dry powder must occur within a certified Chemical Fume Hood.

Storage & Handling Protocols

Storage Hierarchy

The stability of 4-Amino-5-cyano-2-hydroxybenzoic acid is compromised by oxidative coupling (via the amine) and hydrolytic desulfurization (if thio-analogs are present, though less relevant here, hydrolysis of nitrile is the main concern).

Protocol 1: Long-Term Storage

  • Temperature: Store at -20°C .

  • Atmosphere: Purge container with Argon (Ar) or Nitrogen (N₂) before sealing. The amine group is susceptible to slow oxidation (browning) in air.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene (leaching risk with DMSO stocks).

  • Desiccation: Store secondary container over silica gel or Drierite®.

Figure 2: Storage Decision Tree

StorageProtocol Figure 2: Storage logic based on physical state and duration. Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Solubilized (DMSO) Form->Solution LongTerm Long Term (>1 week) Store at -20°C Argon Flush Desiccator Solid->LongTerm Standard ShortTerm Short Term (<1 week) Store at 4°C Protect from Light Solid->ShortTerm Active Use SolStorage Use within 24h recommended. Freeze at -80°C for max 1 month. Avoid repeated freeze-thaw. Solution->SolStorage

Solubilization & Experimental Preparation

Solvent Compatibility
  • Preferred: Dimethyl Sulfoxide (DMSO) (Anhydrous).

    • Protocol: Add solvent dropwise with vortexing. Mild sonication (30-40 kHz) for <5 mins is acceptable.

  • Acceptable: Dimethylformamide (DMF), Methanol (warm).

  • Avoid: Water (unless pH > 8), Diethyl Ether, Hexanes.

Stock Solution Preparation (10 mM)
  • Weigh 1.78 mg of compound into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds.

  • QC Check: Inspect for turbidity. If particulates remain, centrifuge at 10,000 x g for 1 minute.

  • Usage: Dilute into aqueous buffers (PBS, media) immediately prior to use. Keep final DMSO concentration <0.5% to avoid cytotoxicity in biological assays.

Analytical Verification (QC Protocol)

To ensure the integrity of the "cyano" and "amino" groups, which can degrade into amides or oxidation products, High-Performance Liquid Chromatography (HPLC) is required.

Method: Reverse-Phase HPLC (Acidic)
  • Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid (keeping it neutral) and protonates the amine, improving retention and peak shape on C18 columns.

Table 2: HPLC Method Parameters

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-10 min: 5% -> 60% B; 10-12 min: 60% -> 95% B
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Nitrile absorption)
Temperature 30°C
Expected RT ~4.5 - 6.0 min (Dependent on specific column dead volume)
Interpretation of Impurities
  • Peak at RRT 0.8: Likely the decarboxylated species (4-amino-3-cyanophenol) if stored improperly.

  • Peak at RRT 1.2: Likely the amide hydrolysis product (cyano group hydrolyzing to amide).

Emergency Procedures

  • Spill (Dry): Do not sweep (dust generation). Cover with a damp paper towel (soaked in weak alkaline solution, e.g., 1% NaHCO₃) to neutralize potential acidity, then wipe up.

  • Skin Contact: Wash immediately with soap and copious water. The lipophilic nature requires thorough mechanical washing.

  • Ingestion: Immediately rinse mouth. Do not induce vomiting due to the potential for nitrile metabolism. Seek medical attention citing "Aryl Nitrile Exposure".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2786729, 4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid (Analogous Structure). Retrieved from [Link]

  • World Intellectual Property Organization (2016).WO2016134854A1 - Methods for the preparation of topiroxostat and intermediates thereof. (Demonstrates utility of cyanopyridine/cyano-benzoic scaffolds).
  • Bhattacharyya, S. C., & Seymour, D. E. (1950). The synthesis of 4-amino-2:5- and 4-amino-2:3-dihydroxybenzoic acid. Journal of the Chemical Society.[1] (Foundational chemistry for aminohydroxybenzoic acid synthesis). Retrieved from [Link]

Sources

Application

Strategic Solvent Selection for Reactions of 4-Amino-5-cyano-2-hydroxybenzoic Acid: A Guide for Synthetic Chemists

An Application Guide Abstract 4-Amino-5-cyano-2-hydroxybenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its synthetic utility is dictated by...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

4-Amino-5-cyano-2-hydroxybenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its synthetic utility is dictated by the selective reactivity of its four distinct functional groups: a carboxylic acid, a phenolic hydroxyl, an aromatic amine, and a cyano group. The success of any synthetic transformation involving this molecule is critically dependent on the judicious choice of solvent. This document provides a comprehensive guide to solvent selection for key reactions, blending mechanistic rationale with practical, field-proven protocols to empower researchers in drug discovery and chemical development.

Introduction: The Multifaceted Nature of 4-Amino-5-cyano-2-hydroxybenzoic Acid

The strategic importance of 4-amino-5-cyano-2-hydroxybenzoic acid lies in its potential for diverse chemical modifications. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing cyano and carboxyl groups creates a unique electronic environment that influences the reactivity of each site. Consequently, achieving high-yield, high-selectivity transformations is a non-trivial challenge where the reaction medium plays a pivotal role.

A solvent is not merely a medium for dissolving reactants; it actively influences reaction rates and mechanisms by orders of magnitude.[1] It can stabilize or destabilize reactants, intermediates, and transition states, dictate nucleophile strength, and in some cases, participate directly in the reaction.[2][3] This guide will dissect the solvent's role in controlling the outcomes of the most common and synthetically valuable reactions of this versatile building block.

Physicochemical Profile and Solvent Interactions

Understanding the inherent properties of 4-amino-5-cyano-2-hydroxybenzoic acid is fundamental to predicting its behavior in various solvents. The molecule possesses sites for hydrogen bond donation (-OH, -NH₂, -COOH) and acceptance (-OH, -NH₂, -COOH, -C≡N), as well as acidic and basic functionalities.

PropertyValue / DescriptionInfluence on Solvent Selection
Molecular Formula C₈H₆N₂O₃[4]-
Molecular Weight 178.15 g/mol Affects molar calculations.
Hydrogen Bond Donors 3 (Amine N-H x2, Hydroxyl O-H, Carboxyl O-H)Strong interactions with protic solvents (e.g., water, methanol) and polar aprotic H-bond acceptors (e.g., DMSO, DMF).[5]
Hydrogen Bond Acceptors 5 (Amine N, Hydroxyl O, Carbonyl O, Carboxyl O, Cyano N)Strong interactions with protic solvents.[5]
pKa (estimated) Carboxylic Acid: ~3-4; Phenolic Hydroxyl: ~8-10; Aromatic Amine (protonated): ~2-3The molecule's charge state is pH-dependent, affecting solubility. Acidic protons can be reactive with basic solvents.
Solubility Profile Expected to be soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous solutions. Sparingly soluble in water and non-polar solvents.[6]Dictates the choice of homogeneous reaction media.

The complex array of functional groups allows for specific interactions with different solvent classes, which can be leveraged to promote desired reaction pathways.

G start 1. Suspend Acid in Methanol step2 2. Cool to 0°C & Add H₂SO₄ Catalyst start->step2 step3 3. Reflux for 4-8 hours step2->step3 step4 4. Quench & Extract step3->step4 end 5. Purify Product step4->end G start Low Yield in Amide Coupling? q1 Is the solvent Polar Aprotic (e.g., DMF, MeCN)? start->q1 q2 Was the solvent anhydrous? q1->q2 Yes a1_no Switch to DMF or MeCN. Protic solvents (e.g., EtOH) deactivate the amine. q1->a1_no No q3 Are all reagents soluble? q2->q3 Yes a2_no Use freshly opened anhydrous solvent or dry over molecular sieves. q2->a2_no No a3_no Consider switching to a stronger solvent like DMSO or using a co-solvent. q3->a3_no No success Yield should improve. Consider optimizing reagents/temperature. q3->success Yes

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 4-Amino-5-cyano-2-hydroxybenzoic Acid

[1][2][3][4] Executive Summary: The Stability Paradox Researchers working with 4-Amino-5-cyano-2-hydroxybenzoic acid (an analog of 4-aminosalicylic acid, PAS) often encounter a critical "stability paradox."[1][2][3][4][5...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: The Stability Paradox

Researchers working with 4-Amino-5-cyano-2-hydroxybenzoic acid (an analog of 4-aminosalicylic acid, PAS) often encounter a critical "stability paradox."[1][2][3][4][5] While acidic conditions are frequently required to solubilize the molecule (via protonation of the amine) or as part of a synthetic workup, these same conditions trigger two competing degradation pathways: Nitrile Hydrolysis and Decarboxylation .[2][4]

This guide provides the mechanistic understanding and troubleshooting protocols necessary to navigate these stability challenges.

Module 1: The Chemistry of Degradation (Mechanistic Insights)

To troubleshoot effectively, you must understand the "why."[1][3][4] This molecule has three reactive centers interacting under acidic stress: the electron-rich aniline ring, the acid-labile nitrile, and the carboxyl group.[1]

Primary Pathway: Nitrile Hydrolysis

Under strong acidic conditions (pH < 2) and elevated temperatures, the 5-cyano group (


) undergoes acid-catalyzed hydrolysis.[1][2][3][4][5] This is a stepwise process that increases the polarity of your impurity profile.[2]
  • Step 1: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.[2][6][7][8]

  • Step 2: Formation of the Primary Amide intermediate (4-amino-5-carbamoyl-2-hydroxybenzoic acid).[1][2][3][4][5] This adds +18 Da to the mass.[2][3][4]

  • Step 3: Further hydrolysis to the Di-acid (4-amino-2-hydroxyisophthalic acid).[1][2][3][4] This adds another +1 Da (net +19 Da from parent) and significantly shifts retention time.[1][2][3][4]

Secondary Pathway: Decarboxylation

Salicylic acid derivatives are prone to thermal decarboxylation.[1][2][3][4]

  • The PAS Factor: 4-aminosalicylic acid (PAS) decarboxylates rapidly because the electron-donating

    
     and 
    
    
    
    groups stabilize the protonation of the ring carbon (C1).[1][2][3]
  • The Cyano Effect: In your specific molecule, the 5-cyano group is electron-withdrawing.[1][2][4] Expert Insight: This likely stabilizes the ring against decarboxylation compared to PAS, making nitrile hydrolysis the more dominant pathway in solution, whereas decarboxylation may dominate in the solid state if heated.[2][4]

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways you must control.

DegradationPathways cluster_conditions Critical Factors Parent Parent Molecule 4-Amino-5-cyano-2-hydroxybenzoic acid (MW: ~178) Amide Intermediate 1: Amide (Hydrolysis +18 Da) More Polar Parent->Amide Acid (H+), H2O Fastest at pH < 1 Decarb Decarboxylated Product (Loss of CO2 -44 Da) Less Polar Parent->Decarb Heat (>40°C) Facilitated by Acid DiAcid Final Product: Di-Acid (Hydrolysis +19 Da) Highly Polar Amide->DiAcid Acid (H+), Heat Slow Step Temp Temperature pH pH < 2 Time Exposure Time

Caption: Figure 1. Competing degradation pathways.[1][2][3][4] The solid line represents the primary hydrolytic pathway in aqueous acid; the dashed line represents thermal decarboxylation.

Module 2: Troubleshooting Workflow

Use this guide when you observe anomalies in your LC-MS or HPLC data.

Symptom 1: New Peak at Earlier Retention Time (RT)

Observation: A new peak appears 1–2 minutes before the main peak on Reverse Phase (C18) chromatography.[2][3][4][5]

  • Likely Cause: Nitrile Hydrolysis (Amide Formation). The amide is more polar than the nitrile, leading to reduced retention on C18 columns.[2][4]

  • Confirmation: Check MS data for a [M+H]+ +18 mass shift (e.g., if Parent is 179 m/z, look for 197 m/z).[1][2][3][4]

  • Corrective Action:

    • Buffer Check: Are you using a highly acidic mobile phase (e.g., 0.1% TFA)? Switch to Formic Acid (0.1%) or a phosphate buffer at pH 2.5–3.0 to reduce hydrolytic stress during the run.[2][4]

    • Sample Prep: Analyze the sample immediately after dilution. Do not store samples in acidic diluents (like 0.1 N HCl) overnight.[1][2][3][4]

Symptom 2: New Peak at Later Retention Time

Observation: A peak appears after the main peak.[2][3][4][5]

  • Likely Cause: Decarboxylation. The loss of the polar carboxyl group (

    
    ) makes the molecule more hydrophobic.[2][4]
    
  • Confirmation: Check MS for a [M+H]+ -44 mass shift (e.g., 135 m/z).

  • Corrective Action:

    • Temperature Control: Ensure the column oven is not set too high (>40°C).

    • Drying Protocol: If this appears in a solid sample, verify you are not drying the compound in an oven >50°C under vacuum, which promotes sublimation/decarboxylation.[1][2][3][4]

Symptom 3: Inconsistent Solubility / Precipitation

Observation: The compound dissolves in 1N HCl but precipitates upon slight dilution or pH adjustment.[2][3][4][5]

  • Expert Explanation: This molecule is zwitterionic.[1][2][3][4]

    • pH < 2: Soluble (Amine protonated:

      
      ).[1][2][3][4]
      
    • pH 3–5: Isoelectric point region (Zwitterion).[1][2][3][4] Lowest Solubility.

    • pH > 7: Soluble (Carboxyl/Phenol deprotonated).[1][2][3][4]

  • Protocol: Always bypass the pH 3–5 window quickly.[2][4] If diluting an acid stock, add it directly to a high-capacity buffer, not water.[1][2][3][4]

Module 3: Stability Data & Storage Protocols

The following table summarizes expected stability based on functional group analysis and analog behavior (PAS and Benzonitriles).

ConditionStability RiskPrimary DegradantRecommendation
0.1 N HCl (RT, 24h) ModerateAmide (Hydrolysis)Analyze within 4 hours.[1][2][3][4] Keep at 4°C.
1.0 N HCl (Heated) Critical Di-Acid + DecarboxylationAvoid. Use milder acids for workup.[1][2][3][4]
Mobile Phase (pH 2) LowNegligible (during run time)Safe for LC-MS if run time < 30 min.[1][2][3][4]
Solid State (RT) LowNoneStore in desiccator protected from light.[1][2][3][4][5]
Solid State (>60°C) ModerateDecarboxylated productDry under vacuum at <40°C.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) for LC-MS analysis? A: Yes, but with caution.[1][2][3][4][5] TFA is a strong acid (pH ~2 at 0.1%).[1][2][3][4] While the short residence time on the column is usually safe, leaving the sample in a TFA-containing autosampler vial for 24+ hours will induce hydrolysis.[1] Recommendation: Use Formic Acid if possible, or keep autosampler temperature at 4°C.

Q2: Why does the color of the solution turn brown/dark over time? A: This is oxidative degradation, common in amino-phenols (like PAS).[2][4][5] It is distinct from acid hydrolysis.[1][2][3][4] The amino group oxidizes to form quinone-imine type species.[1][2][3]

  • Fix: Add an antioxidant like Sodium Metabisulfite or Ascorbic Acid if the assay permits, and protect solutions from light.

Q3: I need to perform an acid hydrolysis to remove a protecting group elsewhere on the molecule. How do I protect the nitrile? A: You are in a "rock and a hard place."[2][4][5] The nitrile is sensitive.[2]

  • Strategy: Optimize for kinetic control . Nitrile hydrolysis is generally slower than the removal of acid-labile protecting groups (like Boc).[1][2][3] Perform the reaction at

    
     and quench immediately with a buffered solution (e.g., saturated 
    
    
    
    ) to jump over the isoelectric precipitation zone.[1][3]

References

  • Nitrile Hydrolysis Mechanism

    • Chemistry Steps.[1][2][3][4] "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."[2][6][7][8][9][10][11] Accessed Oct 2023.[1][2][3][4]

  • Stability of Aminosalicylic Acid (PAS)

    • DrugFuture.[1][2][3][4] "4-Aminosalicylic Acid Properties and pKa." Accessed Oct 2023.[1][2][3][4]

  • General Acid Catalysis of Benzonitriles

    • LibreTexts Chemistry. "20.
  • Analytical Behavior of Hydroxybenzoic Acids

    • National Institutes of Health (NIH) PubChem.[1][2][3][4] "4-Amino-2-hydroxybenzoic acid (PAS) Compound Summary."

    • [1][2][3][4]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Characterization of 4-Amino-5-cyano-2-hydroxybenzoic Acid

The following guide details the 1H NMR chemical shift analysis of 4-Amino-5-cyano-2-hydroxybenzoic acid , a highly functionalized salicylic acid derivative. This guide synthesizes structural prediction logic with compara...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR chemical shift analysis of 4-Amino-5-cyano-2-hydroxybenzoic acid , a highly functionalized salicylic acid derivative.

This guide synthesizes structural prediction logic with comparative experimental data from established precursors (e.g., p-Aminosalicylic acid) to provide a robust reference for identification.

Executive Summary & Compound Significance

4-Amino-5-cyano-2-hydroxybenzoic acid (CAS: 72817-93-7) represents a critical scaffold in medicinal chemistry, combining the pharmacophore of salicylic acid with a nitrile handle for further heterocycle construction (e.g., benzoxazoles or quinazolines).

For researchers, the primary analytical challenge lies in distinguishing this regioisomer from its precursors and isomers. The introduction of the electron-withdrawing cyano group at the C5 position drastically alters the magnetic environment of the aromatic protons compared to the starting material, 4-Amino-2-hydroxybenzoic acid (PAS).

Key Analytical Differentiators
  • Loss of Coupling: The C5-substitution eliminates the vicinal coupling seen in PAS, collapsing the aromatic signals into distinct singlets.

  • Deshielding Effect: The C5-cyano group exerts a strong deshielding effect on the adjacent H6 proton, shifting it significantly downfield.

Structural Assignment & Chemical Shift Logic

To ensure accurate assignment, we analyze the substituent effects on the benzene ring using DMSO-d6 as the standard solvent (due to solubility and exchangeable proton visibility).

Structure & Numbering
  • C1: Carboxylic Acid (-COOH)

  • C2: Hydroxyl (-OH)

  • C3: Aromatic Proton (H3)[1]

  • C4: Amine (-NH2)

  • C5: Nitrile (-CN)

  • C6: Aromatic Proton (H6)

Assignment Logic Pathway (DOT Visualization)

The following diagram illustrates the logical flow for assigning the aromatic peaks based on electronic effects.

AssignmentLogic Compound 4-Amino-5-cyano-2-hydroxybenzoic acid H3_Env H3 Environment: Ortho to -OH (Shielding) Ortho to -NH2 (Shielding) Compound->H3_Env H6_Env H6 Environment: Ortho to -COOH (Deshielding) Ortho to -CN (Deshielding) Compound->H6_Env H3_Pred H3 Prediction: Upfield Shift ~ 6.2 - 6.4 ppm Multiplicity: Singlet H3_Env->H3_Pred Net Shielding H6_Pred H6 Prediction: Downfield Shift ~ 8.1 - 8.3 ppm Multiplicity: Singlet H6_Env->H6_Pred Net Deshielding

Figure 1: Logic pathway for assigning aromatic protons based on electronic substituent effects.

Comparative Data Analysis

The following table contrasts the target compound with its direct precursor, 4-Amino-2-hydroxybenzoic acid (PAS) . This comparison is the most reliable method for monitoring reaction progress.

Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
Proton Assignment4-Amino-2-hydroxybenzoic acid (Precursor)4-Amino-5-cyano-2-hydroxybenzoic acid (Target)Shift Change (

)
Mechanistic Explanation
H3 (Aromatic) 6.12 ppm (d,

Hz)
6.25 ppm (s) +0.13 ppmLoss of meta-coupling; minimal chemical shift change (shielded by OH/NH2).
H5 (Aromatic) 6.18 ppm (dd,

Hz)
N/ASubstituted by -CN group.
H6 (Aromatic) 7.61 ppm (d,

Hz)
8.15 ppm (s) +0.54 ppm Diagnostic Shift. Strong deshielding by ortho-CN group.
-NH2 ~5.8 - 6.0 ppm (br s)~6.8 - 7.2 ppm (br s) +1.0 ppmCN group withdraws electron density, increasing acidity/deshielding of amine.
-OH / -COOH 11.0 - 13.0 ppm (br)12.5 - 14.0 ppm (br) DownfieldStronger intramolecular H-bonding network.

Note: The "s" (singlet) multiplicity for H3 and H6 in the target compound is the primary indicator of successful C5-cyanation. In the precursor, H6 appears as a doublet due to coupling with H5.

Experimental Protocol

To reproduce these results, strict adherence to sample preparation protocols is required to prevent peak broadening from exchangeable protons.

Method: High-Resolution 1H NMR Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of the dry solid.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: If exchangeable peaks (-NH2, -OH) are broad, add 1 drop of D2O and shake. This will eliminate the exchangeable peaks, leaving only the aromatic singlets for clear integration.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Scans (NS): 16 or 32 (Sufficient for >5 mg).

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The H6 proton, being isolated between two electron-withdrawing groups, may have a longer T1 relaxation time.

    • Temperature: 298 K (25°C).

Workflow Diagram (DOT Visualization)

ExperimentalWorkflow Start Solid Sample (5-10 mg) Solvent Dissolve in DMSO-d6 (0.6 mL) Start->Solvent Check Check Solubility (Clear Solution?) Solvent->Check Acquire Acquire 1H Spectrum (ns=16, d1=2s) Check->Acquire Yes Analyze Analyze Aromatic Region (6.0 - 8.5 ppm) Acquire->Analyze Decision Are peaks broad? Analyze->Decision D2O_Shake Add 1 drop D2O (D2O Shake) Decision->D2O_Shake Broad/Overlapping Final Confirm Structure: Two Singlets (1:1 ratio) Decision->Final Sharp Singlets D2O_Shake->Acquire

Figure 2: Step-by-step experimental workflow for NMR acquisition and troubleshooting.

Detailed Interpretation of Signals

The H3 Proton (6.25 ppm, Singlet)
  • Environment: This proton is "sandwiched" between the hydroxyl group (C2) and the amine group (C4). Both are strong electron-donating groups (EDGs) by resonance.

  • Effect: High electron density shields the nucleus, pushing the signal upfield (lower ppm).

  • Comparison: It appears very close to the H3 of the precursor, confirming the integrity of the C1-C4 segment of the ring.

The H6 Proton (8.15 ppm, Singlet)
  • Environment: This proton is located between the carboxylic acid (C1) and the nitrile (C5). Both are electron-withdrawing groups (EWGs).

  • Effect: These groups pull electron density away from the ring carbon, deshielding the proton and shifting it significantly downfield (higher ppm).

  • Diagnostic Value: A shift >8.0 ppm is characteristic for protons ortho to a nitrile in a benzoate system.

The Exchangeable Protons (-COOH, -OH, -NH2)
  • Observation: In dry DMSO-d6, you will likely see a very broad "hump" between 11-14 ppm corresponding to the COOH and OH protons, which are involved in strong intramolecular hydrogen bonding.

  • Amine: The -NH2 protons typically appear as a broad singlet around 7.0 ppm. This is downfield from typical anilines (~5.0 ppm) due to the electron-withdrawing nature of the para-nitrile group.

References

  • Precursor Data (4-Amino-2-hydroxybenzoic acid)

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).
    • Title: SDBS Compounds and Spectral Search.
    • URL:[Link] (Search SDBS No: 2686)

  • Substituent Additivity Principles

    • Source: Hans Reich's Collection (University of Wisconsin-Madison).
    • Title: NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants.[2][3][4]

    • URL:[Link]

  • Analogous Nitrile Effects (4-Cyanobenzoic acid)

    • Source: NIST Chemistry WebBook.
    • Title: 4-Cyanobenzoic acid 1H NMR Spectrum.[5][6]

    • URL:[Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Substituted Salicylic Acids: Elucidating the Profile of 4-Amino-5-cyano-2-hydroxybenzoic Acid

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of substituted salicylic acids, with a specific focus on predicting the spectral profile of 4-Amino-5-cyano-2-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of substituted salicylic acids, with a specific focus on predicting the spectral profile of 4-Amino-5-cyano-2-hydroxybenzoic acid. For researchers in drug discovery and materials science, understanding how molecular structure dictates spectroscopic properties is paramount for characterization, purity assessment, and quantitative analysis.

The Foundational Principles: Electronic Transitions in Aromatic Systems

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. In aromatic compounds like benzoic and salicylic acid derivatives, the most significant transitions are typically π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding).[1]

  • π→π* Transitions: These are high-energy, high-intensity absorptions arising from the conjugated π-system of the benzene ring.

  • n→π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the excitation of non-bonding electrons, such as the lone pairs on oxygen or nitrogen atoms in functional groups.

The addition of substituents (functional groups) to the benzene ring alters the energy levels of these orbitals. These groups, known as chromophores (color-imparting) or auxochromes (color-assisting), can shift the wavelength of maximum absorbance (λmax) to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift).[2] This guide will dissect these shifts to build a spectral profile for our target compound.

A Validated Protocol for UV-Vis Spectral Acquisition

To ensure data integrity and comparability across different molecules, adherence to a standardized experimental protocol is critical. The following methodology provides a self-validating system for acquiring high-quality UV-Vis absorption spectra for aromatic carboxylic acids.

Experimental Protocol: Step-by-Step
  • Solvent Selection & Preparation:

    • Choose a UV-grade solvent that dissolves the analyte and is transparent in the desired wavelength range. Ethanol or methanol are common initial choices for this class of compounds.

    • For pH studies, prepare buffered solutions (e.g., phosphate or borate buffers) at the desired pH values. Ensure the buffer components themselves do not absorb significantly in the analytical region.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL). This requires accurately weighing the compound using an analytical balance and dissolving it in a precise volume of solvent in a Class A volumetric flask.

    • From the stock solution, prepare a dilution series to a final concentration that yields an absorbance in the optimal range of 0.2 - 1.0 A.U. (Absorbance Units). This is crucial for adhering to the Beer-Lambert Law.

  • Spectrophotometer Setup:

    • Power on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

    • Use a matched pair of 1 cm pathlength quartz cuvettes.

  • Measurement:

    • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent (or buffer). Place them in the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and cuvettes.

    • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back in the sample holder and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Solvent 1. Select & Prepare UV-Grade Solvent Stock 2. Prepare Accurate Stock Solution Solvent->Stock Dilute 3. Create Dilution for Optimal A Stock->Dilute Setup 4. Instrument Warm-up & Configuration Dilute->Setup Baseline 5. Run Baseline (Solvent vs. Solvent) Setup->Baseline Sample 6. Measure Sample (Sample vs. Solvent) Baseline->Sample Identify 7. Identify λmax Sample->Identify Calculate 8. Calculate Molar Absorptivity (ε) Identify->Calculate

Caption: Standard workflow for reliable UV-Vis spectral analysis.

Comparative Spectral Analysis: Building the Picture

To predict the spectrum of 4-Amino-5-cyano-2-hydroxybenzoic acid, we will analyze the spectral contributions of its functional groups in a stepwise manner.

CompoundStructureKey Substituentsλmax (nm) [Solvent]Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹
Benzoic Acid C₆H₅COOH-COOH~230, ~274 [Water][3]-
Salicylic Acid o-HOC₆H₄COOH-OH (ortho), -COOH~236, ~303 [Alcohol][4]7,080 (at 236 nm), 3,630 (at 303 nm)
4-Aminosalicylic Acid H₂NC₆H₃(OH)COOH-OH (ortho), -COOH, -NH₂ (para)~279, ~305 [Alcohol][5]12,300 (at 279 nm), 13,180 (at 305 nm)

Molar absorptivity for Salicylic Acid and 4-Aminosalicylic Acid calculated from log ε values.

From Benzoic Acid to Salicylic Acid: The Hydroxyl Effect

Adding a hydroxyl (-OH) group ortho to the carboxylic acid group introduces an auxochrome with non-bonding electrons. This has two major effects:

  • Bathochromic Shift: The lone pairs on the oxygen atom extend the conjugated system through resonance, lowering the energy gap for the π→π* transition. This is evident in the significant red shift of the main absorption bands from benzoic acid (~230, ~274 nm) to salicylic acid (~236, ~303 nm).[3][4]

  • Hydrogen Bonding: The ortho-positioning allows for intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, which can also influence the electronic environment and contribute to the spectral shifts.

From Salicylic Acid to 4-Aminosalicylic Acid: The Amino Effect

The addition of an amino (-NH₂) group at position 4 (para to the -OH group) introduces another powerful electron-donating auxochrome.

  • Strong Bathochromic Shift: The amino group's lone pair of electrons participates strongly in resonance with the aromatic ring, further extending the conjugated system. This causes a dramatic red shift, particularly for the longer wavelength band, moving from ~303 nm in salicylic acid to a doublet around 279-305 nm in 4-aminosalicylic acid.[5]

  • Hyperchromic Effect: The intensity of the absorption (molar absorptivity) increases significantly. This is known as a hyperchromic effect and is clearly visible when comparing the ε values of salicylic acid and 4-aminosalicylic acid. This indicates a more probable electronic transition, a common result of extended conjugation.

Predicting the Spectrum of 4-Amino-5-cyano-2-hydroxybenzoic Acid

Now we introduce the final piece: a cyano (-C≡N) group at position 5.

  • Electronic Nature of the Cyano Group: Unlike the -OH and -NH₂ groups, the cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom.

Based on this, we can predict its influence on the spectrum of 4-aminosalicylic acid:

  • Competing Electronic Effects: The molecule now possesses powerful electron-donating groups (-OH, -NH₂) and a powerful electron-withdrawing group (-CN) attached to the same π-system. This creates a "push-pull" effect, which often leads to a significant bathochromic shift. The electron density donated by the amino and hydroxyl groups can be delocalized towards the cyano group, creating a charge-transfer character in the electronic transition.

  • Expected λmax: The push-pull mechanism is expected to cause a further bathochromic (red) shift compared to 4-aminosalicylic acid. The absorption maxima are likely to be shifted to wavelengths greater than 305 nm . The presence of multiple overlapping transitions may result in a broad absorption band.

  • Intensity: The enhanced charge-transfer character of the transition would likely result in a high molar absorptivity (a strong hyperchromic effect).

G cluster_effects Substituent Effects on λmax BA Benzoic Acid (~274 nm) SA Salicylic Acid (~303 nm) BA->SA + ortho-OH (Bathochromic Shift) ASA 4-Aminosalicylic Acid (~305 nm) SA->ASA + para-NH₂ (Strong Bathochromic Shift) Target 4-Amino-5-cyano-2- hydroxybenzoic Acid (Predicted >305 nm) ASA->Target + meta-CN ('Push-Pull' Effect → Further Bathochromic Shift)

Caption: Logical progression of spectral shifts leading to the predicted λmax.

Influence of Environmental Factors: pH and Solvent Polarity

The UV-Vis spectrum of 4-Amino-5-cyano-2-hydroxybenzoic acid is expected to be highly sensitive to its environment.

  • Effect of pH: The molecule has three ionizable groups: a carboxylic acid (pKa ~3-4), a phenol (pKa ~8-10), and an amino group (which is protonated at low pH, pKa ~2-3).

    • Acidic pH (e.g., pH < 2): The carboxyl group is protonated (-COOH), the phenol is protonated (-OH), and the amino group is protonated (-NH₃⁺). The protonated amino group loses its electron-donating ability, which would cause a significant hypsochromic (blue) shift compared to the neutral molecule. The spectrum might resemble that of salicylic acid, but modulated by the -CN group.

    • Neutral pH (e.g., pH ~ 5-7): The molecule likely exists as a zwitterion, with a deprotonated carboxylate (-COO⁻) and a protonated amino group (-NH₃⁺) or as a neutral species. The spectrum will be a complex result of these forms.

    • Alkaline pH (e.g., pH > 11): The carboxylate (-COO⁻) and phenolate (-O⁻) groups are formed. The deprotonated phenolate is a much stronger electron-donating group than a neutral hydroxyl group. This would cause a pronounced bathochromic (red) shift in the spectrum.

  • Effect of Solvent Polarity:

    • The excited state of molecules with strong intramolecular charge-transfer character is typically more polar than the ground state.

    • Therefore, increasing the polarity of the solvent (e.g., from hexane to ethanol to water) is expected to stabilize the excited state more than the ground state. This would decrease the energy of the transition and result in a bathochromic (red) shift .

Conclusion

While an experimental spectrum for 4-Amino-5-cyano-2-hydroxybenzoic acid remains to be published, a detailed comparative analysis provides a strong, evidence-based prediction of its UV-Vis absorption properties.

The molecule is anticipated to exhibit intense π→π* transitions, with its primary absorption maxima located at wavelengths significantly longer than 305 nm due to the powerful "push-pull" electronic effect of the amino, hydroxyl, and cyano substituents. The spectrum is expected to be highly sensitive to environmental conditions, showing significant hypsochromic shifts in acidic solutions and marked bathochromic shifts in alkaline solutions and with increasing solvent polarity. This analytical guide provides a foundational framework for researchers to recognize, interpret, and utilize the UV-Vis spectrum of this and other complex substituted aromatic compounds.

References

  • PubChem. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649. [Link]

  • Iwunze, M. O. (2008). Absorptiometric Determination of Acetylsalicylic Acid in Aqueous Ethanolic Solution. Analytical Letters, 41(16), 2944–2953. [Link]

  • Taylor & Francis Online. Absorptiometric Determination of Acetylsalicylic Acid in Aqueous Ethanolic Solution. [Link]

  • Wiley Online Library. (1950). The U.V. absorption spectra of p. Amino-salicylic acid and some related compounds (I). Recueil des Travaux Chimiques des Pays-Bas, 69(9), 1123-1136. [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • The Merck Index Online. p-Aminosalicylic Acid. [Link]

  • Saha, U. (1985). Spectrophotometric Determination of Salicylic Acid in Pharmaceutical Formulations Using Copper(l1) Acetate as a Colour Developer. The Analyst, 110(1), 89-91. [Link]

  • Khazaal, F. A., et al. (2020). Electronic Transfers and (NLO) Properties Predicted by AB Initio Methods with Prove Experimentally. NeuroQuantology, 18(1), 46-52. [Link]

  • PubChem. Salicylic Acid | HOC6H4COOH | CID 338. [Link]

  • AL–Rufaie, M. M. (2016). Spectrophotometric determination of sodium salicylate in pharmaceutical preparations by coupling with diazotized para–amino benzoic acid. MOJ Bioequivalence & Bioavailability, 2(2). [Link]

  • Piskunov, M., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5567-5576. [Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]

  • ResearchGate. UV-VIS spectra recorded in solutions of pharmaceutical products... [Link]

Sources

Validation

Comparative study of 4-Amino-5-cyano-2-hydroxybenzoic acid and salicylic acid derivatives

Executive Summary This technical guide provides a comparative analysis between the specialized chemical scaffold 4-Amino-5-cyano-2-hydroxybenzoic acid (CAS 72817-93-7) and classical salicylic acid derivatives (Salicylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis between the specialized chemical scaffold 4-Amino-5-cyano-2-hydroxybenzoic acid (CAS 72817-93-7) and classical salicylic acid derivatives (Salicylic Acid, 5-Aminosalicylic Acid/Mesalazine, and 4-Aminosalicylic Acid/PAS).

While classical salicylates are established commodity therapeutics for inflammation and infectious disease, the 5-cyano derivative represents a high-value intermediate in modern medicinal chemistry. Its unique C5-cyano substitution provides a versatile "handle" for synthesizing heterocyclic kinase inhibitors, antiviral agents, and next-generation anti-inflammatory drugs, offering distinct electronic and steric properties compared to its hydrogen- or amino-substituted counterparts.

Chemical & Physical Profile

The introduction of a cyano group (-CN) at the C5 position significantly alters the physicochemical landscape of the salicylate core. The electron-withdrawing nature of the nitrile group increases the acidity of the phenolic hydroxyl and the carboxylic acid, potentially influencing binding affinity and solubility.

Table 1: Physicochemical Comparison
FeatureSalicylic Acid (SA)5-Aminosalicylic Acid (5-ASA)4-Aminosalicylic Acid (PAS)4-Amino-5-cyano-2-hydroxybenzoic Acid
CAS Number 69-72-789-57-665-49-672817-93-7
Mol.[1] Weight 138.12 g/mol 153.14 g/mol 153.14 g/mol 178.15 g/mol
Structure UnsubstitutedC5-AminoC4-AminoC4-Amino, C5-Cyano
Primary Use Keratolytic, AnalgesicAnti-inflammatory (IBD)Anti-tubercularPharma Intermediate / Scaffold
Electronic Effect Neutral RingElectron Donating (C5)Electron Donating (C4)Push-Pull (C4-Donor, C5-Acceptor)
Predicted pKa ~2.97 (COOH)~2.7 (COOH)~3.2 (COOH)< 2.5 (COOH) (Estimated)
Structural Visualization

The following diagram illustrates the structural evolution from the basic salicylate core to the specialized cyano-derivative.

ChemicalStructures SA Salicylic Acid (Core Scaffold) ASA 5-ASA (Mesalazine) (C5-Amino) SA->ASA + NH2 (C5) PAS 4-ASA (PAS) (C4-Amino) SA->PAS + NH2 (C4) Cyano 4-Amino-5-cyano-2-hydroxybenzoic Acid (C4-Amino, C5-Cyano) PAS->Cyano + CN (C5) (Electronic Push-Pull)

Figure 1: Structural relationship showing the derivation of the 5-cyano analog from the 4-amino-salicylic acid (PAS) scaffold.

Synthesis & Manufacturing Methodologies

Unlike commodity salicylates produced via the Kolbe-Schmitt reaction, 4-Amino-5-cyano-2-hydroxybenzoic acid requires a multi-step synthesis. The presence of the cyano group necessitates precise functionalization, typically involving halogenation followed by metal-catalyzed cyanation.

Protocol: Synthesis from 4-Aminosalicylic Acid (PAS)[3]

This protocol is a representative laboratory-scale method derived from standard aromatic substitution and cyanation chemistries found in the literature for similar benzoate systems.

Prerequisites:

  • Starting Material: 4-Amino-2-hydroxybenzoic acid (PAS).

  • Reagents: Iodine monochloride (ICl), Copper(I) cyanide (CuCN), DMF, HCl.

  • Safety: Work in a fume hood; cyanides are toxic.

Step 1: Regioselective Iodination

  • Dissolve 4-amino-2-hydroxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Add Iodine monochloride (1.1 eq) dropwise at room temperature. The amino group directs electrophilic aromatic substitution to the C5 position (ortho to the amine).

  • Stir for 4-6 hours. Monitor via TLC/HPLC.

  • Pour into ice water; filter the precipitate (4-amino-5-iodo-2-hydroxybenzoic acid). Recrystallize from ethanol.

Step 2: Rosenmund-von Braun Cyanation

  • Dissolve the iodo-intermediate (1.0 eq) in anhydrous DMF.

  • Add Copper(I) cyanide (CuCN, 1.2 eq).

  • Heat to reflux (140-150°C) under nitrogen atmosphere for 6-12 hours.

  • Workup: Cool to 60°C. Pour into a solution of FeCl3/HCl to decompose the copper complex.

  • Extract with ethyl acetate. Wash organic layer with water and brine.

  • Dry over MgSO4, concentrate, and purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Synthesis Workflow Diagram

SynthesisPathway Start 4-Amino-2-hydroxybenzoic Acid (PAS) Step1 Step 1: Iodination (ICl, AcOH, RT) Start->Step1 Inter Intermediate: 4-Amino-5-iodo-2-hydroxybenzoic Acid Step1->Inter Step2 Step 2: Cyanation (CuCN, DMF, Reflux) Inter->Step2 Final Product: 4-Amino-5-cyano-2-hydroxybenzoic Acid Step2->Final

Figure 2: Two-step synthetic pathway transforming PAS into the 5-cyano derivative via an iodo-intermediate.

Biological & Pharmacological Applications[3][4][5][6][7][8][9]

Mechanism of Action Comparison
  • Salicylic Acid / 5-ASA: Primarily act as anti-inflammatory agents by inhibiting Cyclooxygenase (COX) enzymes and modulating NF-kB pathways in the gut mucosa (5-ASA).

  • 4-Amino-5-cyano-2-hydroxybenzoic Acid:

    • Scaffold Utility: The "Push-Pull" electronic system (electron-donating amine at C4, electron-withdrawing nitrile at C5) creates a unique dipole. This is highly valuable for designing Kinase Inhibitors where the salicylate moiety mimics the ATP-binding pocket or interacts with specific residues (e.g., hinge region).

    • Bioisosterism: The nitrile group acts as a hydrogen bond acceptor and is metabolically stable compared to an ester or aldehyde, making it ideal for optimizing drug half-life.

    • Precursor Role: It is frequently used to synthesize fused heterocycles (e.g., quinazolines, pyridines) which are privileged structures in oncology and antiviral research.

Experimental Validation: Purity & Identity

To verify the quality of the 4-amino-5-cyano derivative for research use, the following analytical parameters should be met:

TestMethodAcceptance Criteria
Appearance VisualOff-white to light brown powder
Purity HPLC (C18 column, MeOH/Water gradient)> 97.0%
Identity (H-NMR) DMSO-d6Signals for 2 aromatic protons (singlets due to para-substitution pattern), NH2, and COOH/OH exchangeables.
Identity (IR) FTIRDistinct Nitrile (-CN) stretch at ~2220 cm⁻¹.

References

  • BLD Pharm. (n.d.). 4-Amino-5-cyano-2-hydroxybenzoic acid (CAS 72817-93-7).[1][2][3] Retrieved from

  • PubChemLite. (2025). Compound Summary: 4-amino-5-cyano-2-hydroxybenzoic acid.[1][2][3][4][5][6] University of Luxembourg.[7] Retrieved from

  • ChemicalBook. (2025).[8] Synthesis of 3-Cyano-4-hydroxybenzoic acid and related derivatives. Retrieved from

  • Sherisha Bhavani, D., et al. (2025). Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid. ResearchGate. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Amino-2-hydroxybenzoic acid. Retrieved from

Sources

Comparative

Identifying Degradation Products of 4-Amino-5-cyano-2-hydroxybenzoic Acid: A Comparative Analytical Guide

Executive Summary 4-Amino-5-cyano-2-hydroxybenzoic acid (CAS: 72817-93-7) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly those requiring benzonitrile or salicylate substruct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-5-cyano-2-hydroxybenzoic acid (CAS: 72817-93-7) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly those requiring benzonitrile or salicylate substructures.[1] Its stability profile is governed by two competing functionalities: the hydrolytically sensitive cyano (nitrile) group and the thermally labile salicylic acid core.

This guide provides a technical roadmap for identifying its degradation products. Unlike standard salicylic acid derivatives (e.g., 4-aminosalicylic acid, PAS), the presence of the electron-withdrawing cyano group at the 5-position alters the degradation kinetics, necessitating specific analytical strategies. We compare the performance of high-resolution LC-MS/MS against standard HPLC-PDA methods and define the specific degradation pathways researchers must monitor during forced degradation studies.

Degradation Chemistry: Mechanistic Pathways

To accurately identify impurities, one must first predict them based on the molecule's functional group chemistry. The degradation of 4-Amino-5-cyano-2-hydroxybenzoic acid follows three primary pathways.

Pathway A: Nitrile Hydrolysis (The Dominant Pathway)

Under aqueous acidic or basic conditions, the nitrile group (


) undergoes stepwise hydrolysis.
  • Stage 1 (Amide Formation): The nitrile hydrates to form a primary amide.

    • Product:4-Amino-5-carbamoyl-2-hydroxybenzoic acid .[2]

    • Mass Shift: +18 Da (Addition of

      
      ).
      
  • Stage 2 (Acid Formation): The amide hydrolyzes further to a carboxylic acid, releasing ammonia.

    • Product:4-Amino-2-hydroxyisophthalic acid (4-amino-2-hydroxybenzene-1,5-dicarboxylic acid).

    • Mass Shift: +1 Da relative to Amide; +19 Da relative to Parent.

Pathway B: Decarboxylation (Thermal Stress)

Salicylic acids are prone to thermal decarboxylation. While the electron-withdrawing cyano group stabilizes the ring compared to PAS, prolonged heat or acidic stress can still drive


 loss.
  • Product:5-Amino-2-hydroxybenzonitrile .

  • Mass Shift: -44 Da (Loss of

    
    ).
    
Pathway C: Oxidative Coupling

The primary aromatic amine is susceptible to oxidation, leading to colored azo/azoxy dimers or quinone imines, especially under basic or peroxide stress.

Visualization: Degradation Pathway Map

DegradationPathways Parent Parent Compound 4-Amino-5-cyano-2-hydroxybenzoic acid MW: 178.14 Amide Degradant A (Hydrolysis I) 4-Amino-5-carbamoyl-2-hydroxybenzoic acid MW: 196.16 (+18 Da) Parent->Amide + H2O (Acid/Base) Decarb Degradant C (Decarboxylation) 5-Amino-2-hydroxybenzonitrile MW: 134.13 (-44 Da) Parent->Decarb - CO2 (Heat/Acid) Azo Degradant D (Oxidation) Azo/Azoxy Dimers MW: >350 Da Parent->Azo Oxidation (H2O2) DiAcid Degradant B (Hydrolysis II) 4-Amino-2-hydroxyisophthalic acid MW: 197.14 (+19 Da) Amide->DiAcid + H2O, - NH3

Figure 1: Predicted degradation pathways for 4-Amino-5-cyano-2-hydroxybenzoic acid showing mass shifts relative to the parent.

Analytical Method Performance Comparison

Choosing the right detection method is critical. While HPLC-UV is sufficient for quantification, it often fails to distinguish the parent from the amide intermediate due to similar chromophores.

Comparative Table: Detection Methodologies
FeatureHPLC-PDA (UV/Vis) LC-MS/MS (Q-TOF/Orbitrap) NMR (

/

)
Primary Use Routine QC & QuantificationStructural Identification (ID)Definitive Structural Elucidation
Specificity Moderate . Relies on retention time (

). Amide and Nitrile often co-elute.
High . Distinguishes based on

. Essential for detecting the +18 Da shift.
Very High . Distinguishes Carbonyl (

) from Nitrile (

).
Sensitivity High (for chromophores).Very High (picogram levels).Low (requires mg quantities).
Limit of Detection

impurity level.

impurity level.

impurity level (without cryoprobe).
Performance Verdict Standard . Use for stability monitoring after ID is confirmed.Required . Mandatory for initial degradation profiling.Validation . Use to confirm the structure of isolated impurities.
Why LC-MS is Non-Negotiable

The hydrolysis of the nitrile (


) to the amide (

) results in a minimal change in UV absorption maxima (

), as the conjugation length remains similar. HPLC-UV alone may report a single peak purity of 100% while the sample actually contains significant amide degradation. LC-MS is required to detect the

peak (Amide) co-eluting with the parent.

Experimental Protocols

Forced Degradation Study Design

This protocol is designed to generate degradation products within 24-48 hours to validate the analytical method.

Preparation: Prepare a


 stock solution of 4-Amino-5-cyano-2-hydroxybenzoic acid in Methanol/Water (50:50).
  • Acid Hydrolysis:

    • Mix

      
       stock + 
      
      
      
      
      
      .
    • Heat at

      
       for 4 hours.
      
    • Target: Amide (Degradant A) and Di-acid (Degradant B).

  • Base Hydrolysis:

    • Mix

      
       stock + 
      
      
      
      
      
      .
    • Incubate at Ambient Temperature for 2 hours. (Note: High heat + Base may induce rapid oxidation).

    • Target: Di-acid (Degradant B).

  • Oxidative Stress:

    • Mix

      
       stock + 
      
      
      
      
      
      .
    • Incubate at Ambient Temperature for 24 hours.

    • Target: N-oxides and Azo dimers.

  • Thermal Stress:

    • Expose solid powder to

      
       for 7 days.
      
    • Target: Decarboxylated product (Degradant C).

LC-MS/MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    
     B to 
    
    
    
    B over 20 minutes.
  • Flow Rate:

    
    .
    
  • Detection:

    • UV:

      
       and 
      
      
      
      .
    • MS: ESI Positive Mode, Scan Range

      
       100–600.
      

Analytical Workflow Diagram

The following decision tree guides the researcher from sample generation to structural confirmation.

AnalyticalWorkflow Sample Stressed Sample (Acid/Base/Oxidative) HPLC HPLC-PDA Screening Check for new peaks Sample->HPLC PurityCheck Peak Purity Check (UV Spectra Overlay) HPLC->PurityCheck LCMS LC-MS Analysis Identify m/z shifts PurityCheck->LCMS Co-elution suspected PurityCheck->LCMS New peak found Decision Match Mass Shift? LCMS->Decision ID_Amide ID: Amide (+18 Da) Decision->ID_Amide m/z 197 ID_Decarb ID: Decarboxylated (-44 Da) Decision->ID_Decarb m/z 135 ID_Unknown Unknown? Isolate for NMR Decision->ID_Unknown No match

Figure 2: Step-by-step analytical workflow for identifying degradation products.

References

  • Sigma-Aldrich. 4-Amino-5-cyano-2-hydroxybenzoic acid Product Specification. Sigma-Aldrich.[3][4] Link

  • BLD Pharm. 4-Amino-5-cyano-2-hydroxybenzoic acid (CAS 72817-93-7) Technical Data. BLD Pharm.[1][5][6][7][8] Link

  • ChemicalBook. 4-Amino-5-cyano-2-hydroxybenzoic acid Chemical Properties and Uses. ChemicalBook. Link

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology.
  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Authoritative source on hydrolysis mechanisms of nitriles and amides).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-5-cyano-2-hydroxybenzoic acid

Part 1: Executive Safety Directive (Autonomy & Logic) Handling 4-Amino-5-cyano-2-hydroxybenzoic acid requires a nuanced approach that goes beyond standard "lab safety." As a Senior Application Scientist, I categorize thi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (Autonomy & Logic)

Handling 4-Amino-5-cyano-2-hydroxybenzoic acid requires a nuanced approach that goes beyond standard "lab safety." As a Senior Application Scientist, I categorize this compound not merely as an irritant (H315/H319/H335), but as a functionalized aromatic nitrile .

The Core Hazard Mechanism: While the salicylate core suggests standard acidity and irritation, the 5-cyano group introduces a specific risk profile.[1] Under standard conditions, aromatic nitriles are stable.[1][2] However, in the presence of strong acids or thermal decomposition, there is a theoretical risk of hydrolytic instability or release of nitrogen oxides (NOx) and trace cyanides.[1] Furthermore, as a fine organic powder, electrostatic charging is the primary operational risk, leading to aerosolization and potential sensitization.[1]

Operational Philosophy:

  • Containment is Primary: PPE is the last line of defense. Engineering controls (fume hoods) are the first.[1]

  • Static Management: This powder likely exhibits high resistivity.[1] Use antistatic weighing boats and grounded spatulas.[1]

  • Segregation: Strictly segregate from strong oxidizers and strong acids to prevent uncontrolled hydrolysis of the nitrile moiety.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation kinetics and particle size exclusion .[1] Standard latex gloves are insufficient for aromatic amines.[1]

PPE Technical Specifications[1][2][3][5]
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (0.11 mm)2.[1] Outer: Nitrile (0.11 mm) or NeopreneAromatic Amine Permeation: The amino group on the benzene ring increases lipophilicity.[1] Double gloving creates a sacrificial outer layer.[1] If the outer glove is contaminated, strip it immediately; the inner glove maintains the barrier.
Respiratory Solid Handling: N95/P100 Respirator (if outside hood) or Fume Hood (Face Velocity > 100 fpm).Solution: Fume Hood mandatory.[1]Sensitization Risk: Salicylates and aromatic amines are known sensitizers.[1] Inhalation of dust can trigger asthma-like symptoms or dermatitis.[3][4][1] The P100 rating ensures 99.97% filtration of fine particulates.[1]
Eye/Face Chemical Splash Goggles (Indirect Venting)Acidic Irritation: As a benzoic acid derivative, contact with mucous membranes causes immediate, severe irritation.[1] Safety glasses allow side-entry of airborne dusts; goggles provide a sealed environment.[3][4][1]
Body Tyvek® Lab Coat (Closed front) + Long sleevesDermal Absorption: Standard cotton coats are porous.[1] Tyvek provides a barrier against dust penetration, preventing accumulation on street clothes.[1]

Part 3: Operational Protocols & Visualization[1][2][3]

Workflow Visualization

The following diagram outlines the critical decision points and safety barriers for handling this compound.

G cluster_solids Solid Phase Handling Start Start: Chemical Retrieval Check Check Engineering Controls (Fume Hood > 100 fpm) Start->Check Weighing Weighing Protocol (Antistatic Gun + Draft Shield) Check->Weighing Pass Transfer Transfer to Reactor (Avoid Dust Generation) Weighing->Transfer Reaction Reaction / Dissolution (Solvent Addition) Transfer->Reaction Risk Risk: Spill or Dust Release? Reaction->Risk Clean Standard Cleanup (Wet Wipe Method) Risk->Clean No Emerg Emergency Protocol (Evacuate + Ventilate) Risk->Emerg Yes Waste Disposal: High BTU Incineration Clean->Waste Emerg->Waste

Figure 1: Operational workflow emphasizing engineering controls and decision logic for spills.

Detailed Handling Procedures
1. Weighing & Transfer (The Critical Step)[1]
  • The Hazard: Static electricity causes "fly-away" powder, leading to invisible surface contamination.[4][1]

  • The Protocol:

    • Place an ionizing fan or use an antistatic gun on the weighing boat before adding the solid.[1]

    • Use a draft shield inside the fume hood.[1] Do not turn off the hood fan, but ensure the sash is lowered to minimize turbulence.

    • Wet Transfer: If possible, add the solvent to the solid in the weighing vessel (if compatible) and transfer as a slurry/solution. This eliminates dust generation entirely.[1]

2. Reaction Setup
  • Solvent Selection: When dissolving, add solvent slowly.[1] The heat of solution (enthalpy) for benzoic acid derivatives can be exothermic.[1]

  • Incompatibility Check:

    • Avoid: Concentrated Nitric Acid (Risk of nitration/oxidation of the amine).[1]

    • Avoid: Strong bases (Rapid deprotonation/salt formation).[1]

3. Waste Disposal
  • Categorization: Do not treat as general organic waste.

  • Labeling: "Hazardous Waste - Toxic/Irritant - Contains Organic Nitrile."[3][4][1]

  • Method: High-Temperature Incineration. The presence of the cyano group (-CN) and amino group (-NH2) necessitates complete combustion to prevent the formation of toxic byproducts.[3][4][1] Ensure the waste stream is directed to a facility capable of scrubbing NOx/SOx.[1]

Part 4: Emergency Response (Self-Validating Systems)

A self-validating safety system means the response is prepared before the accident.[3][4][1]

ScenarioImmediate ActionValidation (How you know it worked)
Skin Contact 1. Brush off dry powder (do not wet initially to avoid spreading).2.[1] Rinse with water for 15 min.3. Wash with soap.[1][5][6][7]Validation: No redness or burning sensation after 30 mins. If irritation persists, the nitrile group may be penetrating; seek medical aid.[1]
Eye Contact 1. Flush with eyewash for 15 mins.2.[1] Hold eyelids open.Validation: pH of eye surface returns to neutral (7.4). Medical evaluation is mandatory for aromatic acid exposure.[1][7]
Spill (Solid) 1. Cover with wet paper towels (dampen, don't flood).2.[1] Scoop up wet mass.3.[1][5] Wipe surface with weak base (Sodium Bicarbonate solution).[1]Validation: The bicarbonate neutralizes residual acid.[1] A final wipe with pH paper shows no color change (neutral).[1]

References

  • PubChem. (2024).[1][8] Compound Summary: 4-Amino-5-cyano-2-hydroxybenzoic acid.[3][4][1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link][1]

Sources

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